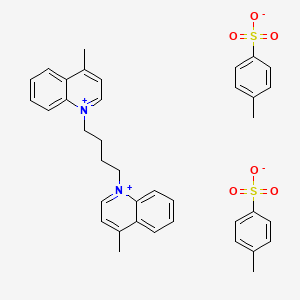
2-氯-N-甲基-N-噻唑-2-基乙酰胺盐酸盐
描述
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2OS and its molecular weight is 227.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
“2-氯-N-甲基-N-噻唑-2-基乙酰胺盐酸盐”是一种用于蛋白质组学研究的专业产品 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可用于各种实验,以了解蛋白质的行为和相互作用。
除草剂代谢和毒理学
已对包括与“2-氯-N-甲基-N-噻唑-2-基乙酰胺盐酸盐”结构相关的化合物在内的氯乙酰胺类除草剂的代谢进行了研究. 这表明它可用于与除草剂代谢和毒理学相关的研究。
抗癌评价
有证据表明,“2-氯-N-甲基-N-噻唑-2-基乙酰胺”的衍生物已对其抗癌特性进行了评价 . 这表明该化合物可能用于癌症研究,特别是在开发和测试新的抗癌药物方面。
作用机制
Target of Action
Thiazole-based compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives can exhibit diverse biological activities, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Thiazole derivatives can have diverse biological effects, depending on their specific interactions with biological targets .
生化分析
Biochemical Properties
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1, exhibiting weak inhibitory activity . This interaction suggests potential anti-inflammatory properties. Additionally, the thiazole ring in the compound allows it to participate in nucleophilic and oxidation reactions, further influencing biochemical pathways .
Cellular Effects
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride affects various cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, compounds containing thiazole rings can activate or inhibit specific biochemical pathways, leading to changes in cellular metabolism . The compound’s impact on COX enzymes also suggests potential effects on inflammatory responses at the cellular level .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride involves its binding interactions with biomolecules. The compound’s thiazole ring allows it to bind to specific enzyme active sites, leading to enzyme inhibition or activation . For example, its interaction with COX-1 results in weak inhibition, which can modulate inflammatory responses . Additionally, the compound may influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects and dose-response relationships are essential considerations in these studies.
Metabolic Pathways
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular function . Understanding the compound’s metabolic pathways is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in drug development.
Subcellular Localization
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets.
属性
IUPAC Name |
2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c1-9(5(10)4-7)6-8-2-3-11-6;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWGQHTHKZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)






